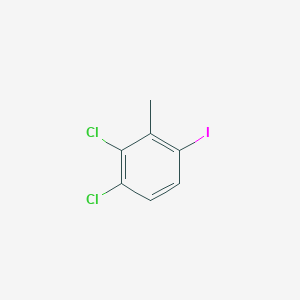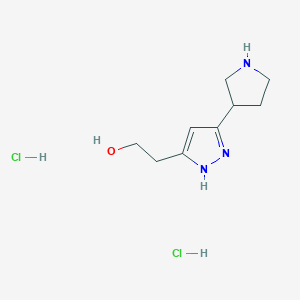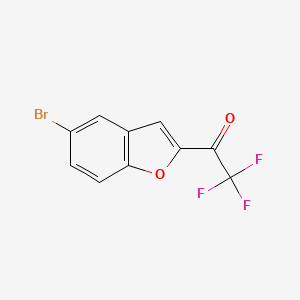
SIRT-IN-1
Overview
Description
SIRT-IN-1 is a potent inhibitor of sirtuin enzymes, specifically targeting SIRT1, SIRT2, and SIRT3. Sirtuins are a family of NAD±dependent deacetylases involved in various cellular processes, including aging, metabolism, and stress resistance. This compound has been studied for its potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes .
Mechanism of Action
Target of Action
The primary target of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide, also known as SIRT-IN-1, is the Sirtuin 1 (SIRT1) protein . SIRT1 is a highly conserved NAD±dependent deacetylase belonging to the sirtuin family . It plays a role in modulating inflammation and affects multiple biological processes by deacetylating a variety of proteins including histones and non-histone proteins .
Mode of Action
This compound acts as an effective inhibitor of SIRT1 . By inhibiting SIRT1, it can modulate the deacetylation process that SIRT1 performs on various proteins. This modulation can lead to changes in several biological processes, including cellular senescence, apoptosis, sugar and lipid metabolism, oxidative stress, and inflammation .
Biochemical Pathways
This compound, through its inhibition of SIRT1, can affect several biochemical pathways. For instance, SIRT1 is known to regulate autophagy and nuclear factor-kappa Beta (NF-ĸβ) signaling pathways . By inhibiting SIRT1, this compound can alter these pathways, potentially leading to changes in cell survival, apoptosis, autophagy, tumorigenesis, metastasis, and drug resistance .
Result of Action
The inhibition of SIRT1 by this compound can have several molecular and cellular effects. For example, SIRT1 is known to down-regulate p53 activity, promote lipid mobilization, positively regulate insulin secretion, and increase mitochondrial dimension and number . Therefore, the inhibition of SIRT1 by this compound could potentially impact these processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, long-term air particulate matter is known to be detrimental to health through the same pathways that SIRT1 operates in . Therefore, environmental pollution could potentially influence the effectiveness of this compound. Additionally, factors that influence SIRT1 activity, including the NAD+/NADH ratio, SIRT1 binding partners, and post-translational modifications, could also impact the action of this compound .
Biochemical Analysis
Biochemical Properties
4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide plays a significant role in biochemical reactions by inhibiting the activity of sirtuins, specifically SIRT1, SIRT2, and SIRT3. Sirtuins are NAD±dependent deacetylases involved in the regulation of aging, metabolism, and stress resistance. The compound binds to the nicotinamide C-pocket of these enzymes, thereby inhibiting their deacetylase activity . This interaction is crucial for studying the biological roles of sirtuins and their potential as therapeutic targets.
Cellular Effects
The effects of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide on various cell types and cellular processes are profound. By inhibiting sirtuins, the compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, inhibition of SIRT1 can lead to increased acetylation of p53, a tumor suppressor protein, thereby affecting cell cycle regulation and apoptosis . Additionally, the compound’s impact on SIRT3 can alter mitochondrial function and oxidative stress response, highlighting its potential in studying metabolic and neurodegenerative disorders.
Molecular Mechanism
At the molecular level, 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide exerts its effects by binding to the active sites of sirtuins. The compound’s carboxamide group interacts with the nicotinamide C-pocket, while the aliphatic portions extend through the substrate channel . This binding inhibits the deacetylase activity of sirtuins, leading to changes in gene expression and protein function. The inhibition of sirtuins by this compound is a key mechanism for exploring their roles in various biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide can change over time. The compound is stable when stored at recommended conditions, such as -20ºC in lyophilized powder form . Its long-term effects on cellular function can vary depending on the duration of exposure and experimental conditions. Studies have shown that prolonged inhibition of sirtuins can lead to sustained changes in gene expression and metabolic pathways, which are crucial for understanding the compound’s therapeutic potential.
Dosage Effects in Animal Models
The effects of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits sirtuin activity without causing significant toxicity . Higher doses can lead to adverse effects, such as hepatotoxicity and altered metabolic function. These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide is involved in metabolic pathways regulated by sirtuins. By inhibiting SIRT1, SIRT2, and SIRT3, the compound affects pathways related to aging, metabolism, and stress resistance . For example, inhibition of SIRT3 can impact mitochondrial metabolism and reactive oxygen species (ROS) production, which are critical for cellular energy homeostasis and oxidative stress response.
Transport and Distribution
The transport and distribution of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments . Understanding its transport and distribution is crucial for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide is primarily within the nucleus and mitochondria, where sirtuins are localized . The compound’s ability to target these organelles is essential for its inhibitory effects on sirtuin activity. Additionally, post-translational modifications and targeting signals may influence its localization and function within specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SIRT-IN-1 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of specific reagents and catalysts to achieve the desired chemical transformations. For example, the synthesis may involve the use of thiazole-based derivatives, which are known for their high activation potency .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product. The process is designed to be cost-effective and scalable for commercial production .
Chemical Reactions Analysis
Types of Reactions
SIRT-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired transformations, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
SIRT-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of sirtuins in various chemical processes.
Biology: Investigated for its effects on cellular processes such as aging, metabolism, and stress resistance.
Medicine: Explored for its potential therapeutic applications in treating cancer, neurodegenerative disorders, and metabolic syndromes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting sirtuin enzymes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to SIRT-IN-1 include other sirtuin inhibitors such as sirtinol, EX-527, and cambinol. These compounds also target sirtuin enzymes but may differ in their specificity, potency, and biological effects .
Uniqueness of this compound
This compound is unique due to its high potency and selectivity for SIRT1, SIRT2, and SIRT3. It has been shown to have significant effects on cellular processes and has potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it a valuable tool for scientific research and drug development .
Properties
IUPAC Name |
4-[4-[2-(2,2-dimethylpropanoylamino)ethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-19(2,3)18(26)21-7-4-12-5-8-24(9-6-12)17-15-13(22-11-23-17)10-14(27-15)16(20)25/h10-12H,4-9H2,1-3H3,(H2,20,25)(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPKBHVNVJWICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1443559.png)

![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1443563.png)










